molecular formula C5H9FO3S B6230526 (oxolan-2-yl)methanesulfonyl fluoride CAS No. 1935365-28-8

(oxolan-2-yl)methanesulfonyl fluoride

Cat. No.: B6230526
CAS No.: 1935365-28-8
M. Wt: 168.2
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Description

(Oxolan-2-yl)methanesulfonyl fluoride (CAS: 1935365-28-8) is a sulfonyl fluoride derivative featuring an oxolane (tetrahydrofuran) ring. Its molecular formula is C₅H₉FO₃S, with a molecular weight of 168.19 g/mol . This compound is structurally characterized by a sulfonyl fluoride group (-SO₂F) attached to a methylene bridge linked to an oxolane ring. Sulfonyl fluorides are widely utilized in chemical biology and medicinal chemistry due to their reactivity as covalent electrophiles, particularly in activity-based protein profiling (ABPP) .

Properties

CAS No.

1935365-28-8

Molecular Formula

C5H9FO3S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxolan-2-yl)methanesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is a one-pot synthesis that uses mild reaction conditions and readily available reagents. This process involves the use of a chlorine-fluorine exchange reaction, where sulfonyl chlorides are converted into sulfonyl fluorides using aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production of (oxolan-2-yl)methanesulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(oxolan-2-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfonate ester.

Scientific Research Applications

(oxolan-2-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (oxolan-2-yl)methanesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This covalent interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Methane Sulfonyl Fluoride (CH₃SO₂F)

  • Molecular Formula : CH₃FO₂S
  • Molecular Weight : 114.13 g/mol
  • CAS : 558-25-8
  • Key Differences :
    • Lacks the oxolane ring, resulting in a simpler structure and lower molecular weight.
    • Higher volatility and toxicity (classified as "highly toxic" ).
    • Reactivity: Methane sulfonyl fluoride is less sterically hindered, enabling faster nucleophilic substitution reactions compared to oxolane-containing analogs.

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl Fluoride

  • Molecular Formula : C₆H₈F₄O₃S
  • Molecular Weight : 242.31 g/mol
  • CAS : AD1396652287318-10-7 (mixture of diastereomers)
  • Key Differences :
    • Incorporates a trifluoromethyl (-CF₃) group on the oxolane ring, enhancing lipophilicity (LogP: 0.33 vs. -0.5 for the parent compound) .
    • Increased steric bulk reduces reactivity toward large biomolecules but improves metabolic stability.
    • Diastereomer mixture complicates purification and application in stereoselective synthesis .

3-Bromo-4-(fluorosulfonyl)benzoic Acid

  • Molecular Formula : C₇H₄BrFO₄S
  • Molecular Weight : 283.07 g/mol
  • CAS : 1935472-28-8
  • Key Differences :
    • Aromatic sulfonyl fluoride with a bromine substituent, enabling participation in cross-coupling reactions.
    • Carboxylic acid group introduces pH-dependent solubility, unlike the neutral oxolane derivative .

Comparison with Chiral Sulfonyl Fluorides

Chiral [(2S)-Morpholin-2-yl]methanesulfonyl Fluoride Hydrochloride

  • Molecular Formula : C₆H₂Cl₄O₃S
  • Molecular Weight : 295.96 g/mol
  • CAS : 18997-14-3
  • Key Differences :
    • Contains a morpholine ring instead of oxolane, altering hydrogen-bonding capacity and solubility.
    • Chirality at the morpholine ring enhances selectivity in targeting enantioselective enzymes .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity Notes
(Oxolan-2-yl)methanesulfonyl fluoride C₅H₉FO₃S 168.19 1935365-28-8 Oxolane, sulfonyl fluoride Moderate steric hindrance
Methane sulfonyl fluoride CH₃FO₂S 114.13 558-25-8 Sulfonyl fluoride High toxicity, low steric bulk
[5-(CF₃)oxolan-2-yl]methanesulfonyl F C₆H₈F₄O₃S 242.31 AD1396652287318-10 CF₃, oxolane, sulfonyl fluoride High lipophilicity
3-Bromo-4-(fluorosulfonyl)benzoic acid C₇H₄BrFO₄S 283.07 1935472-28-8 Aromatic, Br, -COOH pH-sensitive reactivity

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